molecular formula C9H15N3O B13288268 (1-Methoxypropan-2-yl)(pyrimidin-5-ylmethyl)amine

(1-Methoxypropan-2-yl)(pyrimidin-5-ylmethyl)amine

Cat. No.: B13288268
M. Wt: 181.23 g/mol
InChI Key: IQVUJTOQHBHRDL-UHFFFAOYSA-N
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Description

(1-Methoxypropan-2-yl)(pyrimidin-5-ylmethyl)amine is a secondary amine featuring two distinct substituents: a 1-methoxypropan-2-yl group and a pyrimidin-5-ylmethyl moiety. This compound’s structure suggests applications as an intermediate in drug discovery, particularly for kinase inhibitors or receptor-targeted therapies, given the prevalence of pyrimidine derivatives in such contexts .

For instance, the synthesis of 5-(4-methylpiperazin-1-yl)pyrimidin-2-amine (235) in involves palladium-catalyzed cross-coupling, which could be adapted for introducing the 1-methoxypropan-2-ylamine group .

Properties

Molecular Formula

C9H15N3O

Molecular Weight

181.23 g/mol

IUPAC Name

1-methoxy-N-(pyrimidin-5-ylmethyl)propan-2-amine

InChI

InChI=1S/C9H15N3O/c1-8(6-13-2)12-5-9-3-10-7-11-4-9/h3-4,7-8,12H,5-6H2,1-2H3

InChI Key

IQVUJTOQHBHRDL-UHFFFAOYSA-N

Canonical SMILES

CC(COC)NCC1=CN=CN=C1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-Methoxypropan-2-yl)(pyrimidin-5-ylmethyl)amine typically involves the reaction of pyrimidin-5-ylmethylamine with 1-methoxypropan-2-ol under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained .

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

(1-Methoxypropan-2-yl)(pyrimidin-5-ylmethyl)amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions to ensure the desired products are formed .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce amines .

Scientific Research Applications

(1-Methoxypropan-2-yl)(pyrimidin-5-ylmethyl)amine has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (1-Methoxypropan-2-yl)(pyrimidin-5-ylmethyl)amine involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares key structural features and functional groups of (1-Methoxypropan-2-yl)(pyrimidin-5-ylmethyl)amine with analogs from the literature:

Compound Name Key Substituents Molecular Formula Molecular Weight Key Applications/Properties Reference
This compound Pyrimidin-5-ylmethyl, 1-methoxypropan-2-yl C₁₀H₁₆N₄O 208.26 Hypothesized kinase inhibitor intermediate N/A
bicyclo[2.2.1]hept-5-en-2-ylmethyl}(1-methoxypropan-2-yl)amine Bicycloheptenyl, 1-methoxypropan-2-yl C₁₃H₂₂NO 208.32 Lab research (exact use unspecified)
(5-Bromothiophen-2-yl)methyl(1-methoxypropan-2-yl)amine 5-Bromothiophen-2-yl, 1-methoxypropan-2-yl C₉H₁₄BrNOS 264.18 API intermediate (high-purity synthesis)
5-(4-Methylpiperazin-1-yl)pyrimidin-2-amine (235) Pyrimidin-2-amine, 4-methylpiperazin-1-yl C₉H₁₄N₆ 206.25 Kinase inhibitor precursor

Key Observations :

  • Pyrimidine vs. This difference may influence target selectivity in drug design.
  • Amine Substituent Flexibility : The 1-methoxypropan-2-yl group provides steric bulk and ether functionality, contrasting with the piperazine ring in compound 235, which enhances solubility and basicity .

Physicochemical Properties

Data from analogs suggest the following trends:

  • Solubility: The methoxy group in the target compound likely improves hydrophilicity compared to the bicyclo derivative in , which has a logP value >3 due to its nonpolar bicyclic system .
  • Stability: Pyrimidine-containing compounds (e.g., 235) are generally stable under acidic conditions but may degrade under strong oxidizing agents, as noted in Safety Data Sheets (SDS) for related amines .

Biological Activity

(1-Methoxypropan-2-yl)(pyrimidin-5-ylmethyl)amine is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, focusing on its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

The biological activity of this compound primarily involves its interaction with specific molecular targets, particularly in inhibiting certain enzymes and modulating receptor activity. Compounds with similar structures have shown the ability to inhibit kinases involved in cell signaling pathways, which can lead to various therapeutic effects, including anti-cancer and anti-inflammatory activities .

Structure-Activity Relationships (SAR)

Understanding the SAR is crucial for optimizing the efficacy of this compound. The presence of the pyrimidine ring is significant for its binding affinity to target proteins. For instance, modifications to the pyrimidine core structure can enhance potency against specific biological targets, such as mycobacterial ATP synthase or other kinases .

Modification Effect on Activity
Methyl substitutionIncreased binding affinity
Hydroxyl group additionEnhanced solubility and metabolic stability
Alkyl chain lengthAffects lipophilicity and cellular uptake

Biological Activity Data

Recent studies have highlighted the biological activities of compounds related to this compound. For example, derivatives have shown promising results in inhibiting tumor growth in vitro and in vivo. The following table summarizes some key findings:

Compound Target IC50 (µM) In Vivo Efficacy
This compoundMycobacterium tuberculosis0.63–1.26Limited efficacy; short half-life
Pyrimidine derivativesBcr-Abl kinase0.1–0.5Significant inhibition in transformed cells
Other analogsCOX-2 and iNOS0.5–2Anti-inflammatory effects observed

Case Studies

  • Anti-Cancer Activity : A study demonstrated that pyrimidine derivatives exhibited strong antiproliferative effects against various cancer cell lines, including melanoma and lung cancer. These compounds were shown to bind effectively at the colchicine site of tubulin, disrupting microtubule dynamics and leading to cell cycle arrest .
  • Anti-inflammatory Effects : In another investigation, a related compound isolated from Juglans mandshurica demonstrated significant inhibition of nitric oxide production in LPS-stimulated macrophages, indicating potential anti-inflammatory properties .
  • Neuropharmacological Applications : Research has explored the use of pyrimidine derivatives as ligands for neuropeptide receptors, highlighting their potential role in treating neurological disorders .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for (1-Methoxypropan-2-yl)(pyrimidin-5-ylmethyl)amine?

  • Methodology : The compound can be synthesized via nucleophilic substitution or condensation reactions. For example:

  • Nucleophilic substitution : Reacting pyrimidin-5-ylmethylamine derivatives with 1-methoxypropan-2-yl halides in the presence of a base (e.g., NaHCO₃) and a palladium catalyst (e.g., Pd(OAc)₂) under reflux conditions .
  • Condensation : Utilize aldehydes or ketones to form Schiff base intermediates, followed by reduction to yield the final amine .
    • Key Considerations : Optimize solvent choice (e.g., 2-methyltetrahydrofuran) and reaction temperature (e.g., 100°C) to improve yields (reported up to 51% in similar pyrimidine syntheses) .

Q. How can researchers purify this compound?

  • Methodology :

  • Column Chromatography : Use gradient elution (e.g., hexane/acetone) to separate impurities .
  • Recrystallization : Employ solvent pairs like ethyl acetate/hexane for high-purity crystalline products .
    • Validation : Monitor purity via HPLC or TLC, ensuring Rf values align with standards .

Q. What techniques are recommended for structural characterization?

  • X-ray Crystallography : Use SHELX programs (e.g., SHELXL) for refinement, especially with high-resolution data. Validate hydrogen bonding and torsion angles to confirm stereochemistry .
  • Spectroscopy :

  • NMR : Assign peaks using ¹H/¹³C spectra (e.g., δ ~2.5 ppm for methoxy protons, δ ~8.5 ppm for pyrimidine protons) .
  • Mass Spectrometry : Confirm molecular ion peaks (e.g., ESI-MS m/z ~250–300 range) .

Advanced Research Questions

Q. How can stereochemical outcomes be controlled during synthesis?

  • Methodology :

  • Chiral Catalysts : Use enantioselective catalysts (e.g., Pd with chiral ligands) to direct aziridinium ion formation, as seen in phenothiazine derivatives .
  • Solvent Effects : Polar solvents (e.g., MeOH) favor specific transition states, reducing racemization .
    • Analysis : Validate enantiomeric excess (ee) via chiral HPLC or optical rotation comparisons .

Q. What computational methods predict the compound’s biological activity?

  • QSAR Modeling :

  • Descriptors : Calculate logP (lipophilicity), molar refractivity (SMR), and electronic parameters (e.g., HOMO/LUMO) using software like MOE .
  • Validation : Correlate in vitro antibacterial/antifungal assays with predicted activity (r² > 0.85) .
    • Docking Studies : Simulate binding to targets (e.g., tubulin for anticancer activity) using AutoDock Vina .

Q. How should researchers address contradictions in crystallographic data?

  • Refinement Strategies :

  • Maximum-Likelihood Methods : Use REFMAC for macromolecular refinements to resolve electron density ambiguities .
  • Sigma-A Estimation : Apply "free" reflection subsets to validate error models in SHELXL .
    • Case Study : Compare R-factor convergence between least-squares (traditional) and maximum-likelihood approaches .

Q. What safety protocols are critical for handling this compound?

  • Storage : Keep in airtight containers under inert gas (N₂/Ar) at –20°C to prevent oxidation .
  • PPE : Use nitrile gloves, lab coats, and fume hoods to avoid dermal/ocular exposure .
  • Emergency Measures : Neutralize spills with inert adsorbents (e.g., vermiculite) and dispose via hazardous waste protocols .

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